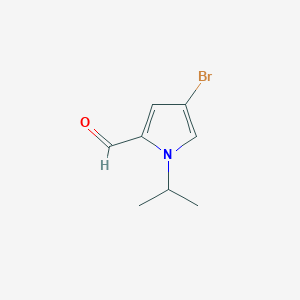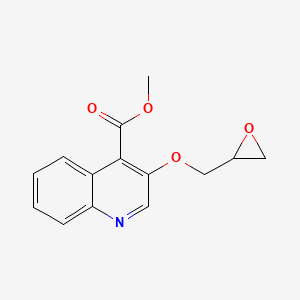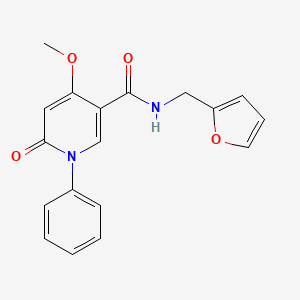![molecular formula C19H16N2O4S B2831163 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 790243-10-6](/img/structure/B2831163.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a complex organic compound that features a benzodioxin ring, a thiazole ring, and a methoxybenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects oncholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
It’s suggested that similar compounds may exert their effects by inhibiting the activity of their target enzymes . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
neural signal transmission and inflammatory responses . Inhibition of cholinesterases could impact acetylcholine breakdown, affecting neural communication. Similarly, inhibition of lipoxygenase could disrupt the synthesis of leukotrienes, molecules involved in inflammatory responses .
Pharmacokinetics
It’s noted that similar compounds, known as sulfonamides, are generally absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could influence the bioavailability of the compound, affecting its therapeutic efficacy.
Result of Action
Similar compounds have shown potential asantibacterial agents , with some demonstrating significant bacterial biofilm growth inhibition . Additionally, some compounds have shown potential as therapeutic agents for Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-methoxybenzamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including the breakdown of neurotransmitters and the metabolism of arachidonic acid, respectively .
Cellular Effects
The cellular effects of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-methoxybenzamide are primarily related to its inhibitory effects on enzymes. By inhibiting cholinesterases, this compound can potentially influence cell signaling pathways and gene expression . Additionally, it has been found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-methoxybenzamide involves binding interactions with enzymes, leading to their inhibition . This can result in changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea under acidic conditions.
Coupling Reactions: The benzodioxin and thiazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Methoxybenzamide Introduction: Finally, the methoxybenzamide group is introduced through an amide coupling reaction, often using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is being studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit key enzymes in microbial metabolism.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Pharmacology: Research is ongoing into its potential as a therapeutic agent for diseases such as cancer and Alzheimer’s disease, given its ability to interact with specific molecular targets.
Industrial Applications: It may be used in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-bromobenzamide
- N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy group, in particular, can influence its pharmacokinetic properties and interaction with biological targets, making it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWAKKLUXIMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2831080.png)
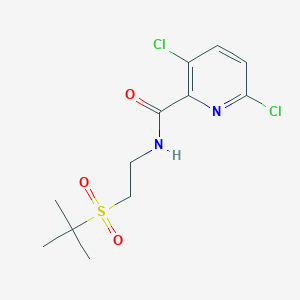
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2831082.png)
![N-Cyclopropyl-N-[(4-pyrazol-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2831083.png)
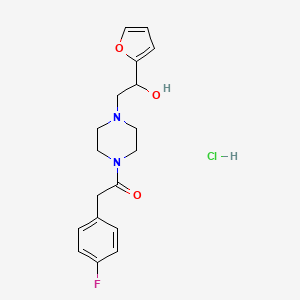
![5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2831087.png)
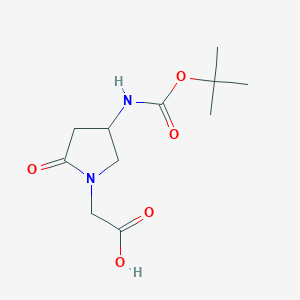
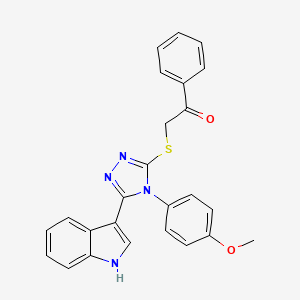
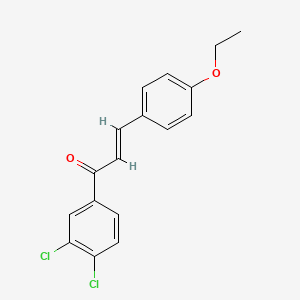
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2831097.png)
![2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B2831098.png)
